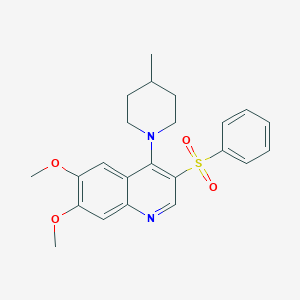

![molecular formula C13H10F3NO2S B2439720 2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid CAS No. 924868-88-2](/img/structure/B2439720.png)

2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid” is a derivative of thiazole, which can be used as an intermediate in organic synthesis and medicinal chemistry . It can be used in the synthesis of pesticide molecules, insecticides, and bioactive molecules .

Synthesis Analysis

The synthesis of this compound involves the addition of 2-methyl-4-trifluoromethyl-5-thiazoleacetic acid ethyl ester to a dry reaction flask, followed by the addition of a sodium hydroxide solution under stirring conditions . The resulting mixture is stirred overnight at 40 degrees Celsius, and the progress of the reaction is monitored using TLC .Molecular Structure Analysis

The molecular formula of this compound is C6H4F3NO2S . It contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. The ring is substituted with a methyl group at the 5-position and a trifluoromethyl group at the 2-position .Chemical Reactions Analysis

The compound is involved in a Pd-catalyzed coupling reaction with 4-methyl-2-acetaminothiazole, followed by hydrolysis in the presence of 6 M HCl .Physical And Chemical Properties Analysis

The compound has a melting point of 186-187 degrees Celsius . It is soluble in methanol . The compound’s molecular weight is 211.16 .Applications De Recherche Scientifique

Design and Anticancer Activity

A series of benzamides were synthesized using 2-(4-methylphenyl)acetic acid, among other components, and evaluated for their anticancer properties. These compounds demonstrated moderate to excellent anticancer activities against multiple cancer cell lines, such as breast, lung, colon, and ovarian cancer, outperforming the reference drug etoposide in some cases (Ravinaik et al., 2021).

Photodegradation Studies

Analysis of Photo-degradation

The photo-degradation of a pharmaceutical compound structurally related to the given chemical was analyzed, revealing the formation of a unique degradation product upon exposure to visible light. This study provides insights into the stability and photo-reactivity of thiazole-containing compounds, which can be crucial for the development and storage of pharmaceuticals (Wu, Hong, & Vogt, 2007).

Luminescence and Sensing Applications

Highly Luminescent Heterocyclic Compounds

Substituted pyridylthiazoles, closely related to the chemical , demonstrated high fluorescence quantum yields and large Stokes shift values, making them potentially useful for applications in metal sensing and as laser dyes (Grummt et al., 2007).

Antimicrobial and Biocide Applications

Antimicrobial Activity

Novel compounds containing the thiazole moiety were synthesized and exhibited antimicrobial activity. Some of these compounds showed promising results against various microorganisms, indicating their potential as antimicrobial agents. This showcases the versatility of thiazole-containing compounds in the development of new antimicrobial drugs (Reddy et al., 2013).

Biocide Potential in Cosmetics and Detergents

A study highlighted the potential of thiazolyl-acetic acid derivatives as effective biocides. One compound in particular showed strong antibacterial and antifungal activities, surpassing some commercial preservative agents. This suggests the potential use of such compounds as preservatives in cosmetics and detergents (Shirai et al., 2013).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid is the Peroxisome Proliferator-Activated Receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .

Mode of Action

This compound acts as a PPAR agonist . It binds to the PPAR, leading to a change in the conformation of the receptor. This change allows the receptor to bind to specific regions of DNA called PPAR response elements (PPREs), leading to the transcription of various genes . The activation of these genes can lead to various downstream effects, depending on the specific genes involved .

Biochemical Pathways

The activation of PPARs by 2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid can affect various biochemical pathways. One of the key pathways influenced by PPAR activation is the regulation of central inflammation . By activating PPARs, this compound can help control the process of inflammation within the brain .

Result of Action

The activation of PPARs by 2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid can lead to a decrease in central inflammation . This can have various molecular and cellular effects, depending on the specific context and the other factors involved .

Propriétés

IUPAC Name |

2-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO2S/c1-7-10(6-11(18)19)17-12(20-7)8-2-4-9(5-3-8)13(14,15)16/h2-5H,6H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOSZOWTNVUUOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

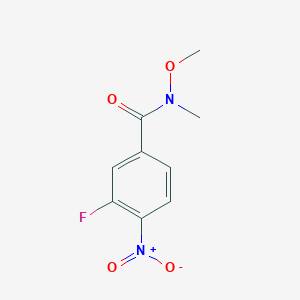

![5-bromo-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2439637.png)

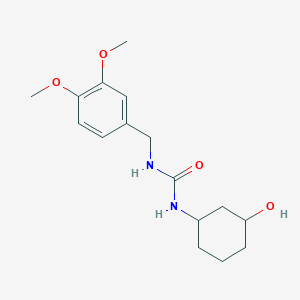

![N-[4-[2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2439638.png)

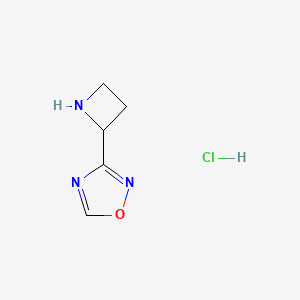

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2439645.png)

![N-{[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}prop-2-enamide](/img/structure/B2439648.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(p-tolyl)acetamide](/img/structure/B2439651.png)

![N-[2-(1,3-Thiazol-2-yl)ethyl]-8-[[3-[2-(1,3-thiazol-2-yl)ethylcarbamoyl]quinolin-8-yl]disulfanyl]quinoline-3-carboxamide](/img/structure/B2439652.png)

![Methyl 4-[2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2439653.png)

![3-(benzo[d][1,3]dioxol-5-yl)-N-(4-butoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B2439655.png)

![1-(tert-butyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2439657.png)